molecular formula C21H21N3O4 B554450 Z-L-histidine benzyl ester CAS No. 20794-07-4

Z-L-histidine benzyl ester

Cat. No.: B554450
CAS No.: 20794-07-4
M. Wt: 379.4 g/mol
InChI Key: NSUWDHSSVSZBJZ-IBGZPJMESA-N
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Description

Z-L-histidine benzyl ester is a derivative of the amino acid histidine, where the carboxyl group is esterified with benzyl alcohol. This compound is often used in peptide synthesis and as a biochemical reagent in various research applications. Its molecular formula is C21H21N3O4, and it has a molecular weight of 379.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-L-histidine benzyl ester typically involves the esterification of Z-L-histidine with benzyl alcohol. One common method is the use of trimethylchlorosilane (TMSCl) and methanol to esterify L-histidine . The reaction is carried out at room temperature, yielding high purity and good yields.

Industrial Production Methods: Industrial production of benzyl esters often involves catalytic processes. For example, tetrabutylammonium iodide (TBAI) can catalyze the esterification of alcohols via C(sp3)–H bond functionalization under mild conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Z-L-histidine benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.

    Oxidation: Oxidizing agents like KMnO4 or CrO3 in an appropriate solvent.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in an inert solvent such as ether.

Major Products:

    Hydrolysis: Z-L-histidine and benzyl alcohol.

    Oxidation: Corresponding carboxylic acids and alcohols.

    Reduction: Alcohols and other reduced forms of the ester.

Comparison with Similar Compounds

Uniqueness: Z-L-histidine benzyl ester is unique due to its specific esterification with benzyl alcohol, which provides stability and selectivity in biochemical reactions. Its use as a protecting group in peptide synthesis is particularly valuable, allowing for the construction of complex peptide structures without undesired side reactions .

Properties

IUPAC Name

benzyl (2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c25-20(27-13-16-7-3-1-4-8-16)19(11-18-12-22-15-23-18)24-21(26)28-14-17-9-5-2-6-10-17/h1-10,12,15,19H,11,13-14H2,(H,22,23)(H,24,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUWDHSSVSZBJZ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426715
Record name Z-L-histidine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20794-07-4
Record name Z-L-histidine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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